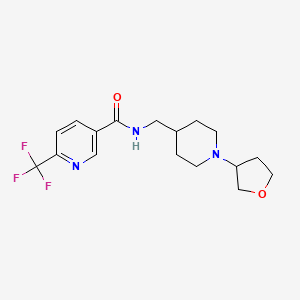

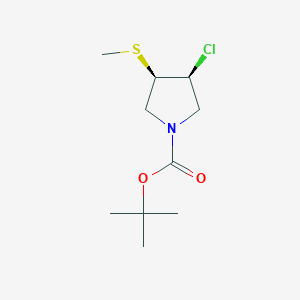

![molecular formula C8H5N3 B2528624 Imidazo[1,5-a]pyridine-6-carbonitrile CAS No. 1427445-64-4](/img/structure/B2528624.png)

Imidazo[1,5-a]pyridine-6-carbonitrile

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

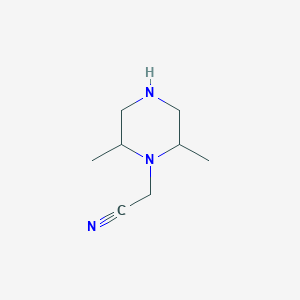

Imidazo[1,5-a]pyridine-6-carbonitrile is a heterocyclic compound that has garnered significant interest due to its presence in a variety of agrochemicals and pharmaceuticals. The structure of imidazo[1,5-a]pyridine is notable for its incorporation of both imidazole and pyridine rings, which are connected in a fused arrangement, providing a rigid and planar scaffold that is often beneficial for biological activity .

Synthesis Analysis

The synthesis of imidazo[1,5-a]pyridine derivatives has been extensively studied, with a variety of methods being developed to construct this scaffold from readily available starting materials. One approach involves the one-step synthesis of imidazo[1,5-a]pyridines by reacting pyridine-2-carbonitriles with DMF under Vilsmeier conditions . Other methodologies include cyclocondensation, cycloaddition, oxidative cyclization, and transannulation reactions . Additionally, copper-catalyzed denitrogenative transannulation reactions of pyridotriazoles with amines and amino acids have been developed to synthesize imidazo[1,5-a]pyridines .

Molecular Structure Analysis

The molecular structure of this compound is characterized by the fusion of an imidazole ring to a pyridine ring, which imparts a degree of planarity and rigidity to the molecule. This structural feature is conducive to the formation of stable N-heterocyclic carbenes, as demonstrated by the synthesis and characterization of Rh(I) mono- and biscarbenes derived from imidazo[1,5-a]pyridin-3-ylidenes10.

Chemical Reactions Analysis

This compound can participate in various chemical reactions due to its reactive nitrile group and the presence of nitrogen atoms in the heterocyclic rings. For instance, the reaction of β-lactam carbenes with 2-pyridyl isonitriles followed by acidic hydrolysis produces imidazo[1,2-a]pyridine derivatives, which have been used as fluorescent probes for mercury ion detection . The nitrile group also serves as a thio-trapping warhead in cathepsin S inhibitors, highlighting the compound's potential in medicinal chemistry .

Physical and Chemical Properties Analysis

The physical and chemical properties of this compound derivatives are influenced by the presence of the nitrile group and the fused heterocyclic system. These compounds typically exhibit good stability and can be designed to possess specific electronic and steric properties, making them suitable for a range of applications, including as fluorescent probes and enzyme inhibitors . The planar structure of the imidazo[1,5-a]pyridine core is also advantageous for interactions with biological targets, which can be leveraged in drug design .

科学的研究の応用

Versatile Synthesis Processes

Imidazo[1,5-a]pyridine-6-carbonitrile is involved in various one-step synthesis processes. It has been utilized in the synthesis of imidazo[1,5-a]pyridines, imidazo[1,5-a]quinolines, and imidazo[5,1-a]isoquinolines through Vilsmeier reactions, demonstrating its versatility in creating polycyclic N-heterocyclic compounds (Sasaki, Tsurumori, & Hirota, 1998).

Pharmaceutical Applications

This compound serves as a "drug prejudice" scaffold in medicinal chemistry due to its broad range of applications, including in the synthesis of anticancer, antimycobacterial, antileishmanial, anticonvulsant, antimicrobial, antiviral, antidiabetic agents, and proton pump inhibitors (Deep et al., 2016).

Development of Fluorescent Probes

This compound has been utilized in the synthesis of fluorescent probes. For instance, the reaction of β-lactam carbenes with 2-pyridyl isonitriles, followed by acidic hydrolysis, leads to the production of imidazo[1,2-a]pyridine derivatives that act as efficient fluorescent probes for mercury ion detection (Shao et al., 2011).

Catalyst for Synthesizing Heterocycles

This compound is used in isonitrile alkylations, leading to the creation of valuable heterocycles for pharmaceutical synthesis, demonstrating its importance in the development of novel therapeutics (Li, Chao, & Fleming, 2016).

Developing Stable N-heterocyclic Carbenes

The imidazo[1,5-a]pyridine skeleton, including its carbonitrile derivatives, provides a platform for generating stable N-heterocyclic carbenes, crucial in synthetic chemistry (Alcarazo et al., 2005).

Fluorescent Membrane Probes

Imidazo[1,5-a]pyridine-based fluorophores have been synthesized and tested as successful intercalators in lipid bilayers, showing potential as fluorescent membrane probes for studying cellular health and biochemical pathways (Renno et al., 2022).

Antitumor Therapy

Imidazo[1,2-a]pyridine and its derivatives have shown significant anticancer activities, with various analogues being used as lead molecules in clinical trials for novel anticancer agents (Goel, Luxami, & Paul, 2016).

Safety and Hazards

While specific safety and hazard information for Imidazo[1,5-a]pyridine-6-carbonitrile is not available in the search results, general precautions for handling similar compounds include avoiding ingestion and inhalation, ensuring adequate ventilation, avoiding dust formation, and keeping the container tightly closed in a dry and well-ventilated place .

将来の方向性

Imidazo[1,5-a]pyridine and its derivatives have attracted growing attention due to their potential pharmaceutical applications . Future research will likely continue to explore new synthetic methodologies, investigate their mechanisms of action, and develop new applications in the field of agrochemicals and pharmaceuticals .

作用機序

Target of Action

Imidazo[1,5-a]pyridine-6-carbonitrile is a significant structural component of a large number of agrochemicals and pharmaceuticals Imidazo[1,2-a]pyridine derivatives have been reported to act as covalent anticancer agents, targeting the kras g12c protein .

Mode of Action

It’s worth noting that imidazo[1,2-a]pyridine derivatives have been reported to interact with their targets through covalent bonding .

Biochemical Pathways

Imidazopyridines have been reported to influence many cellular pathways necessary for the proper functioning of cancerous cells, pathogens, components of the immune system, enzymes involved in carbohydrate metabolism, etc .

Result of Action

It’s worth noting that imidazo[1,2-a]pyridine derivatives have been reported to have potent anticancer effects .

特性

IUPAC Name |

imidazo[1,5-a]pyridine-6-carbonitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5N3/c9-3-7-1-2-8-4-10-6-11(8)5-7/h1-2,4-6H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BDAGUZQPKYJWBN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN2C1=CN=C2)C#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5N3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

143.15 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

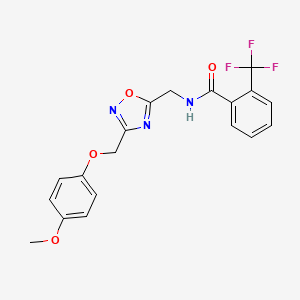

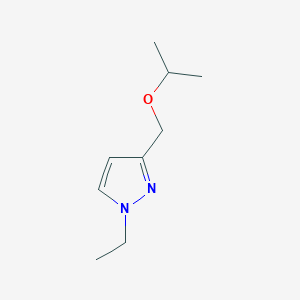

![5-chloro-2-methoxy-N-(2-(6-(methylthio)-4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide](/img/structure/B2528541.png)

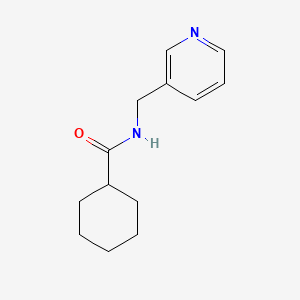

![N-(4-(N-(3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)sulfamoyl)phenyl)acetamide](/img/structure/B2528549.png)

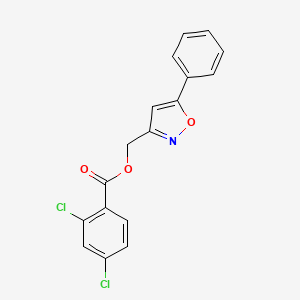

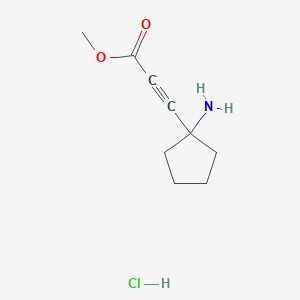

![methyl 4-[[2-(5-chloro-2-nitrobenzoyl)-6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-1-yl]methoxy]benzoate](/img/structure/B2528550.png)

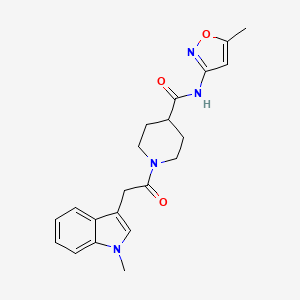

![N-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)pivalamide](/img/structure/B2528563.png)